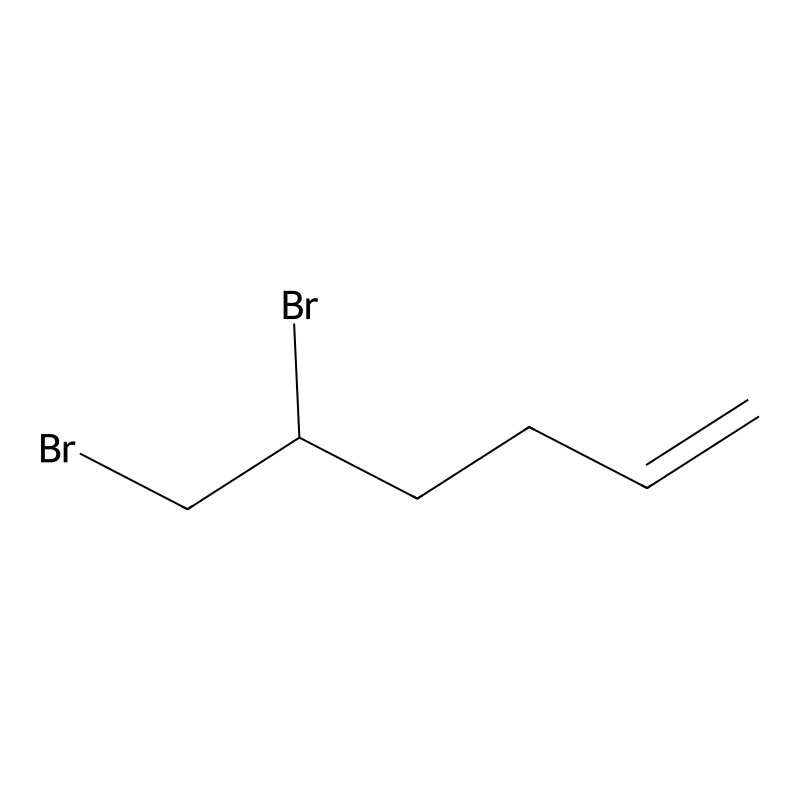

1,2-Dibromo-5-hexene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceuticals

Application Summary: In pharmaceutical research, 1,2-Dibromo-5-hexene serves as a key intermediate in the synthesis of various medicinal compounds.

Methods and Procedures: It is used in substitution reactions that replace the bromine atoms with other functional groups that are pertinent to drug molecules. These reactions are conducted under controlled conditions, often in the presence of a base or other nucleophiles.

Results and Outcomes: The resulting compounds are then tested for their pharmacological activity using assays that measure their efficacy and potency against certain biological targets. The compounds’ safety profiles are also assessed through toxicological studies .

Materials Science

Application Summary: 1,2-Dibromo-5-hexene finds applications in materials science for the synthesis of polymers and advanced materials.

Results and Outcomes: The materials produced are characterized for their mechanical, thermal, and chemical properties using techniques like tensile testing, differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) .

Environmental Studies

Application Summary: This compound is studied for its environmental impact, particularly its behavior and fate in ecological systems.

Methods and Procedures: Environmental sampling and analytical methods like gas chromatography-mass spectrometry (GC-MS) are used to detect and quantify the presence of 1,2-Dibromo-5-hexene in various environmental matrices.

Results and Outcomes: Studies focus on its biodegradability, potential bioaccumulation, and any ecotoxicological effects it may have on flora and fauna. The data collected helps in assessing the environmental risk and establishing regulatory guidelines .

Biochemistry

Application Summary: In biochemistry, 1,2-Dibromo-5-hexene is used to study the mechanism of enzyme-catalyzed bromination reactions.

Methods and Procedures: The compound is used as a substrate in enzymatic assays to understand the specificity and kinetics of brominating enzymes. Conditions such as pH, temperature, and enzyme concentration are varied to study their effects on the reaction.

Results and Outcomes: The enzymatic activity is quantified using spectrophotometric methods, and the reaction products are analyzed to determine the enzyme’s regioselectivity and stereoselectivity .

Industrial Uses

Application Summary: 1,2-Dibromo-5-hexene is employed in the chemical industry as a building block for the synthesis of various industrial chemicals.

Methods and Procedures: It is used in large-scale chemical reactions, where it undergoes processes like dehydrobromination to form other industrially relevant compounds. These reactions are carried out in reactors designed to handle large volumes and high temperatures.

Results and Outcomes: The efficiency of the industrial processes is evaluated based on the yield, purity, and cost-effectiveness of the products. The scalability and environmental impact of the processes are also considered important factors .

Agriculture

Application Summary: “1,2-Dibromo-5-hexene” is explored for its potential use in agricultural chemistry, particularly in the synthesis of pesticides and herbicides.

Methods and Procedures: The compound can undergo further chemical reactions to produce active ingredients for agrochemicals. These reactions are carefully monitored and optimized for the desired selectivity and yield.

Results and Outcomes: The effectiveness of the synthesized agrochemicals is evaluated through field trials and laboratory assays to determine their efficacy against specific pests or weeds, as well as their safety profile .

Food Industry

Application Summary: In the food industry, “1,2-Dibromo-5-hexene” may be used in the synthesis of food additives or processing aids that improve the quality and shelf-life of food products.

Methods and Procedures: The compound is used as a precursor in the synthesis of molecules that act as preservatives or flavor enhancers. These syntheses are conducted under food-grade conditions to ensure safety and compliance with regulations.

Results and Outcomes: The synthesized additives are subjected to rigorous testing to confirm their safety for consumption and effectiveness in preserving food quality over time .

Nanotechnology

Application Summary: “1,2-Dibromo-5-hexene” finds applications in nanotechnology, particularly in the creation of nanostructured materials with specific properties.

Methods and Procedures: The compound may be used in the preparation of monomers that are then polymerized to form nanomaterials. These processes require precise control over reaction conditions to achieve the desired nano-scale structures.

Analytical Chemistry

Application Summary: In analytical chemistry, “1,2-Dibromo-5-hexene” is utilized as a standard or reagent in various analytical methods.

Methods and Procedures: It may be used in calibration processes for instruments or as a reactant in chemical assays to determine the presence of other substances.

Results and Outcomes: The use of “1,2-Dibromo-5-hexene” in analytical procedures helps in achieving accurate and reproducible results, which are critical for research and quality control in chemical industries .

Petrochemical Industry

Application Summary: The petrochemical industry investigates the use of “1,2-Dibromo-5-hexene” in the synthesis of polymers and elastomers.

Methods and Procedures: It can be involved in catalytic processes to produce polymers with specific properties required for various applications, such as packaging, automotive parts, and construction materials.

Results and Outcomes: The performance of the polymers is evaluated based on their mechanical strength, flexibility, and resistance to chemicals and temperature. The production processes are also assessed for their efficiency and environmental impact .

1,2-Dibromo-5-hexene is an organic compound with the molecular formula . It is characterized by the presence of two bromine atoms attached to the first and second carbon atoms of a hexene chain, which features a double bond between the second and third carbon atoms. This compound has a molecular weight of approximately 241.952 g/mol and exhibits a boiling point of around 360.15 K. The structure includes multiple bonds and rotatable bonds, making it an interesting subject for

1,2-Dibromo-5-hexene primarily participates in electrophilic addition reactions, typical for alkenes. For instance, when reacted with bromine, it can yield various dibrominated products depending on the reaction conditions. The addition of bromine to alkenes generally leads to 1,2-addition products, where bromine atoms bond to adjacent carbons of the double bond. This compound can also undergo reactions with nucleophiles, resulting in substitution products .

Example Reactions:- Bromination: The reaction of 1,2-dibromo-5-hexene with potassium bromide and orthoperiodic acid can produce further brominated derivatives under mild conditions.

- Electrophilic Addition: The compound can react with electrophiles, leading to the formation of various adducts, including both 1,2-addition and 1,4-addition products depending on the reaction conditions .

While specific biological activities of 1,2-dibromo-5-hexene are not extensively documented, compounds containing bromine often exhibit antimicrobial properties. The electrophilic nature of dibromo compounds may allow them to interact with biological macromolecules, potentially influencing biochemical pathways through electrophilic addition reactions. This mechanism could lead to modifications in proteins or nucleic acids .

The synthesis of 1,2-dibromo-5-hexene typically involves dibromination processes. One effective method utilizes dimethyl sulfoxide (DMSO) in combination with oxalyl bromide as a brominating agent. This method is noted for its efficiency and ability to produce high yields of dibrominated products under mild conditions.

General Synthesis Steps:- Preparation: Start with hexene as the base alkene.

- Bromination: Treat the alkene with DMSO and oxalyl bromide to introduce bromine atoms at the desired positions.

- Purification: Isolate the product through standard purification techniques such as distillation or chromatography.

1,2-Dibromo-5-hexene finds utility in various fields:

- Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.

- Research: Used in studies involving electrophilic additions and reaction mechanisms due to its reactivity.

- Material Science: Potential applications in polymer chemistry where brominated compounds are utilized for modifying polymer properties.

Studies have indicated that 1,2-dibromo-5-hexene undergoes significant changes during electrochemical reduction processes. Research shows that this compound follows a concerted mechanism during reduction compared to other dibrominated alkanes like 1,6-dibromohexane, which involves carbanionic intermediates. Such studies highlight its unique reactivity profile in comparison to structurally similar compounds.

Several compounds share structural similarities with 1,2-dibromo-5-hexene. Here are notable comparisons:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-Bromo-3-hexene | Contains one bromine atom; less reactive than dibromides | |

| 1,6-Dibromohexane | Has bromines at terminal positions; different reaction pathways | |

| 3-Bromo-1-pentene | Similar reactivity but lacks the second bromine atom | |

| 1,3-Dibromopropene | Contains two bromines but fewer carbon atoms; different chain length |

Uniqueness

The unique positioning of bromine atoms in 1,2-dibromo-5-hexene allows it to participate in specific electrophilic addition reactions that differ from those of similar compounds. Its structure enables distinct reactivity patterns that are valuable for synthetic applications and research into reaction mechanisms .

Direct bromination of alkenes represents the most fundamental approach to vicinal dibromide synthesis, employing molecular bromine as the electrophilic reagent. The mechanism proceeds through the formation of a cyclic bromonium ion intermediate, which undergoes nucleophilic attack by bromide ion to deliver the anti-addition product [1] [2]. For 1,2-dibromo-5-hexene synthesis, this classical approach involves the treatment of 5-hexen-1-ol derivatives or related substrates with bromine in inert solvents such as carbon tetrachloride or dichloromethane.

The bromonium ion mechanism accounts for the exclusive anti-stereochemistry observed in these transformations [3]. Initial approach of molecular bromine to the alkene π-system results in polarization of the halogen-halogen bond, with the proximal bromine atom becoming electrophilic. Nucleophilic attack by the alkene π-electrons displaces the distal bromine atom while simultaneously forming a cyclic three-membered bromonium ion. This intermediate prevents rotation about the carbon-carbon bond and restricts nucleophilic attack by the bromide ion exclusively to the face opposite the bridging bromine atom [1] [2].

Reaction conditions significantly influence the efficiency of direct bromination. Temperatures between 0°C and room temperature provide optimal conversion while minimizing side reactions [1]. The choice of solvent proves critical, with non-nucleophilic solvents such as carbon tetrachloride, dichloromethane, or chloroform preferred to prevent competitive solvation reactions [2] [4]. Exclusion of moisture and protic solvents prevents formation of bromohydrin byproducts, which would otherwise compete with the desired dibromination pathway.

Substrate scope for direct bromination encompasses a wide range of alkene functionalities. Terminal alkenes, internal alkenes, and cyclic olefins all undergo efficient dibromination under these conditions [1] [5]. However, electron-rich alkenes may exhibit enhanced reactivity leading to polyhalogenation or rearrangement products. Conversely, electron-deficient alkenes may require elevated temperatures or extended reaction times to achieve complete conversion.

The industrial implementation of direct bromination faces several challenges related to bromine handling and safety considerations. Molecular bromine exhibits high volatility and corrosive properties, requiring specialized equipment and containment systems [5]. Additionally, the formation of hydrogen bromide as a byproduct necessitates appropriate neutralization and disposal protocols. These factors have driven the development of alternative bromination methodologies that circumvent the direct use of molecular bromine.

Radical-Mediated Synthesis Mechanisms

Radical-mediated bromination offers an alternative mechanistic pathway for introducing bromine functionality into organic molecules, particularly when selectivity patterns different from ionic mechanisms are desired. These transformations typically employ N-bromosuccinimide as the bromine source, activated by light, heat, or radical initiators to generate bromine radicals in solution [6] [7].

The mechanism of radical bromination involves three distinct phases: initiation, propagation, and termination [8]. During initiation, homolytic cleavage of the nitrogen-bromine bond in N-bromosuccinimide generates bromine radicals, typically facilitated by ultraviolet irradiation or thermal activation [6]. The resulting bromine radicals possess sufficient electrophilicity to abstract hydrogen atoms from activated carbon-hydrogen bonds, particularly those adjacent to π-systems or heteroatoms.

Propagation steps involve sequential hydrogen atom abstraction and bromine atom transfer processes [9]. The initially formed carbon radical can undergo further reaction with N-bromosuccinimide to introduce a second bromine atom, although this typically requires more forcing conditions or higher reagent concentrations. The chain-carrying bromine radicals are regenerated through reaction of carbon radicals with additional N-bromosuccinimide molecules, maintaining the radical chain process.

Allylic bromination represents a particularly important application of radical-mediated processes for hexene derivatives [10]. The resonance stabilization of allylic radicals provides thermodynamic driving force for hydrogen abstraction at positions adjacent to double bonds [11]. For 5-hexene substrates, this selectivity pattern enables functionalization at the allylic position without disruption of the terminal alkene functionality.

Recent developments in radical bromination include the use of alternative bromine sources and activation methods. Bromodimethylsulfonium bromide has emerged as an effective reagent for both alkene and alkyne bromination, proceeding under mild conditions in acetonitrile at room temperature [12]. This reagent system offers improved handling characteristics compared to molecular bromine while maintaining high yields and selectivity.

Photochemical activation represents another significant advancement in radical bromination methodology [13]. Visible light-mediated processes using thianthrenium dication as a photoredox catalyst enable dibromination of various alkenes under ambient conditions [14]. These methods offer enhanced functional group tolerance and reduced energy requirements compared to traditional thermal or ultraviolet activation.

The synthetic utility of radical-mediated bromination extends beyond simple halogenation to encompass cascade reactions and multi-component processes. Atom transfer radical addition reactions facilitate the simultaneous formation of carbon-carbon and carbon-bromine bonds, providing access to complex brominated structures in a single synthetic operation [13].

Stereochemical Control in Vicinal Dibromination

Stereochemical control in vicinal dibromination reactions represents a critical aspect of synthetic methodology, as the configuration of the starting alkene directly determines the stereochemical outcome of the transformation. The anti-addition mechanism inherent to ionic bromination provides predictable stereochemical relationships between substrate geometry and product configuration [15] [16].

For alkenes exhibiting defined geometry, the stereochemical outcome of dibromination can be predicted based on the bromonium ion mechanism [3]. Cis-alkenes undergo anti-addition to produce racemic mixtures of dibrominated products, with both enantiomers formed in equal proportions due to the equivalent probability of bromine approach from either face of the alkene [17]. Conversely, trans-alkenes yield meso dibromides when the resulting product contains a plane of symmetry, or diastereomeric mixtures when asymmetric substitution patterns are present.

The cyclic nature of the bromonium ion intermediate plays a crucial role in determining stereochemical outcomes [2]. This three-membered ring structure prevents bond rotation and constrains the approach trajectory of the nucleophilic bromide ion. The resulting anti-stereochemistry manifests as trans-diaxial addition in cyclohexene systems and as complementary stereochemical relationships in acyclic substrates [17].

Substrate substitution patterns significantly influence stereochemical control. Symmetrical alkenes such as cis- or trans-2-butene provide clear examples of stereochemical predictability, yielding either racemic or meso products depending on the starting alkene geometry [3]. Unsymmetrical alkenes present more complex scenarios, with multiple stereoisomeric products possible depending on the relative stability of different bromonium ion intermediates.

Electronic effects of substituents can modulate the degree of bridging in bromonium ion intermediates, influencing stereochemical outcomes [18]. Electron-donating groups tend to stabilize adjacent positive charge, potentially leading to more open carbocationic character and reduced stereoselectivity. Conversely, electron-withdrawing substituents maintain greater bromonium ion character and enhanced stereochemical control.

Recent advances in stereochemical control include the development of syn-dihalogenation methodologies that complement traditional anti-addition processes [16]. These transformations employ thianthrenium dication as a double electrophilic activator, enabling simultaneous activation of both alkene carbons from the same face. Subsequent nucleophilic displacement by halides completes the syn-addition process, providing access to complementary stereochemical patterns.

Asymmetric dibromination represents an emerging area of synthetic methodology development [18]. Chiral catalysts and auxiliaries can potentially influence the facial selectivity of bromine approach, leading to enantioselective dibromination processes. However, these methodologies remain largely in the developmental stage and have not yet achieved widespread synthetic application.

1,2-Dibromo-5-hexene exhibits characteristic thermodynamic properties that reflect its unique molecular structure containing both vicinal bromine atoms and a terminal alkene functional group. The compound demonstrates moderate thermodynamic stability under standard conditions, with its phase behavior governed by intermolecular forces and molecular weight [1] [2].

The normal boiling point of 1,2-dibromo-5-hexene is 228.8°C at 760 mmHg, which is significantly higher than shorter-chain vicinal dibromides such as 1,2-dibromoethane (131°C) and 1,2-dibromopropane (140°C) [1] [3]. This elevated boiling point reflects the increased molecular weight (241.95 g/mol) and enhanced van der Waals interactions due to the longer carbon chain [1] [2].

The critical temperature is estimated to be approximately 693 K (420°C), with a corresponding critical pressure in the range of 3000-4000 kPa [4]. These values are consistent with similar dibrominated compounds and indicate the compound's relatively high thermal stability before decomposition occurs [4].

Phase transition behavior shows that 1,2-dibromo-5-hexene exists as a clear liquid at room temperature, with a melting point below ambient conditions [2]. The compound demonstrates temperature-dependent heat capacity that increases with rising temperature, following typical patterns for organic halides [4].

Thermodynamic stability is influenced by the presence of the terminal alkene group, which provides additional stabilization through hyperconjugation effects compared to fully saturated analogues [5]. The vicinal dibromide structure, however, introduces inherent instability due to the high reactivity of adjacent bromine atoms, making the compound susceptible to elimination reactions under basic conditions [6] [7].

| Property | Value | Temperature Range |

|---|---|---|

| Normal Boiling Point | 228.8°C | 760 mmHg |

| Critical Temperature | ~693 K | Estimated |

| Critical Pressure | 3000-4000 kPa | Estimated |

| Heat Capacity | Variable | 200-1000 K |

| Density Temperature Range | 200-693 K | Liquid phase |

Solubility Profile in Organic Solvents

1,2-Dibromo-5-hexene demonstrates excellent solubility in a wide range of organic solvents while being completely insoluble in water, consistent with its nonpolar character and significant hydrophobic nature [8] [9]. The compound's solubility profile reflects the influence of both the bromine substituents and the hydrocarbon backbone on intermolecular interactions .

Halogenated solvents provide the most favorable dissolution environment for 1,2-dibromo-5-hexene. The compound shows exceptional solubility in dichloromethane and chloroform, where similar halogen-halogen interactions and comparable polarity facilitate complete miscibility [9]. These solvents are particularly effective due to their ability to solvate the electron-rich bromine atoms through dipole-induced dipole interactions .

Aromatic solvents including benzene and toluene readily dissolve 1,2-dibromo-5-hexene through π-π interactions and van der Waals forces [11] [9]. The extended π-system of aromatic solvents provides favorable interactions with the alkene functionality, enhancing solubility compared to purely aliphatic systems [9].

Nonpolar aliphatic solvents such as hexane and petroleum ether demonstrate good solubility for 1,2-dibromo-5-hexene, primarily through London dispersion forces [12] [9]. The relatively long carbon chain of the compound promotes favorable interactions with similar nonpolar environments [9].

Polar aprotic solvents including acetone and DMSO show excellent dissolution properties, with acetone being particularly effective due to its moderate polarity and ability to interact with both the halogen atoms and the alkene group [9] [13]. Diethyl ether provides moderate solubility through weak dipole interactions [9].

Alcoholic solvents present limited solubility for 1,2-dibromo-5-hexene due to polarity mismatch and the strong hydrogen bonding networks in alcohols that exclude nonpolar molecules [9]. Ethanol and methanol show poor dissolution characteristics, making them unsuitable for most applications involving this compound [9].

| Solvent Type | Solubility | Primary Interactions |

|---|---|---|

| Dichloromethane | Excellent | Halogen-halogen, dipole-dipole |

| Chloroform | Excellent | Halogen interactions |

| Benzene/Toluene | Good | π-π interactions, van der Waals |

| Hexane | Good | London dispersion forces |

| Acetone | Good | Dipole-induced dipole |

| DMSO | Good | Polar aprotic interactions |

| Ethanol | Poor | Polarity mismatch |

| Water | Insoluble | Hydrophobic exclusion |

Volatility and Vapor Pressure Relationships

1,2-Dibromo-5-hexene exhibits low to moderate volatility characteristics, with a vapor pressure of 0.108 mmHg at 25°C [1]. This relatively low vapor pressure reflects the compound's molecular weight and intermolecular forces, positioning it between more volatile shorter-chain dibromides and less volatile longer-chain analogues [1] [14].

The volatility profile demonstrates a strong inverse relationship with molecular weight and chain length. Compared to 1,2-dibromoethane (11.7 mmHg at 25°C) and 1,2-dibromopropane (7.84 mmHg at 25°C), 1,2-dibromo-5-hexene shows significantly reduced vapor pressure, indicating lower volatility and reduced tendency for atmospheric release [1] [14].

Temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with exponential increases in vapor pressure as temperature rises [15]. The compound's vapor pressure increases substantially at elevated temperatures, reaching approximately 55 mmHg at 5 mmHg pressure equivalent conditions [2].

Flash point measurements indicate a value of 98.3°C, demonstrating the compound's relatively low volatility at ambient temperatures while indicating potential fire hazards at elevated temperatures [1]. This flash point is consistent with the compound's boiling point characteristics and molecular structure [1].

Evaporation rate studies suggest that 1,2-dibromo-5-hexene has a moderate evaporation rate compared to common organic solvents, with significant retention in liquid phase under normal laboratory conditions [15]. The compound's Henry's Law constant is estimated to be relatively low, indicating preferential partitioning into the liquid phase rather than vapor phase [14].

Atmospheric fate modeling indicates that volatilization from water surfaces would be slow compared to more volatile halogenated compounds, with environmental persistence primarily determined by chemical reactivity rather than physical volatility [16]. The compound's moderate volatility suggests potential for both local and regional atmospheric transport under appropriate conditions [16].

| Temperature (°C) | Vapor Pressure (mmHg) | Phase State |

|---|---|---|

| 25 | 0.108 | Liquid |

| 55 (5 mmHg) | ~55 | Liquid/Vapor |

| 98.3 (Flash Point) | Higher | Vapor formation |

| 228.8 (BP) | 760 | Vapor |

Comparative Reactivity with Mono-Substituted Bromoalkenes

1,2-Dibromo-5-hexene demonstrates significantly enhanced reactivity compared to mono-substituted bromoalkenes due to the presence of vicinal bromine atoms and the terminal alkene functionality [17] [18]. The compound's reactivity profile reflects the synergistic effects of multiple reactive sites within the molecular framework [19].

Elimination reactions represent the primary reactivity difference between 1,2-dibromo-5-hexene and mono-substituted bromoalkenes. The vicinal dibromide structure readily undergoes dehydrohalogenation with strong bases such as sodium amide, proceeding through two successive E2 elimination reactions to form alkynes [7] [20]. In contrast, mono-substituted bromoalkenes like 1-bromo-5-hexene primarily undergo single elimination reactions to form conjugated dienes [18] .

Nucleophilic substitution reactivity shows marked differences between the two compound types. 1,2-Dibromo-5-hexene exhibits dual substitution potential where both bromine atoms can participate in nucleophilic displacement reactions [22]. The primary bromine (C-1 position) demonstrates higher reactivity in SN2 reactions compared to the secondary bromine (C-2 position) due to steric considerations .

Reductive dehalogenation reactions highlight significant reactivity differences. 1,2-Dibromo-5-hexene undergoes concurrent reduction of both bromine atoms with zerovalent metals (zinc, iron) to form the corresponding alkene, while mono-substituted bromoalkenes require more forcing conditions for similar transformations [22] [23]. The stereochemistry of these reactions differs substantially, with vicinal dibromides producing stereodefined alkenes through anti-elimination mechanisms [22].

Radical reactions demonstrate enhanced reactivity for 1,2-dibromo-5-hexene due to the stabilization of intermediate radicals by adjacent bromine atoms [17]. The compound readily participates in radical chain reactions with improved efficiency compared to mono-substituted analogues [17].

Thermal stability comparisons reveal that 1,2-dibromo-5-hexene is less thermally stable than mono-substituted bromoalkenes due to the inherent strain associated with vicinal halogen atoms [5]. The compound undergoes thermal decomposition at lower temperatures, primarily through elimination pathways [5].

Catalytic reactivity in transition metal-catalyzed reactions shows enhanced performance for 1,2-dibromo-5-hexene in cross-coupling reactions where both bromine atoms can serve as leaving groups, enabling the formation of complex carbon frameworks through sequential coupling processes [24].

| Compound Type | Elimination Reactivity | Substitution Sites | Thermal Stability | Typical Products |

|---|---|---|---|---|

| 1,2-Dibromo-5-hexene | Very High (Double E2) | Two (C-1, C-2) | Moderate | Alkynes, alkenes |

| 1-Bromo-5-hexene | Moderate (Single E2) | One (C-1) | High | Conjugated dienes |

| 5-Bromo-1-hexene | Moderate (Single E2) | One (C-5) | High | Conjugated systems |

| 1-Bromohexane | Low (E2 with strong base) | One (C-1) | High | Alkenes |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant